molecular formula C13H9ClN2O2S B1416526 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 857549-83-8

2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1416526
M. Wt: 292.74 g/mol
InChI Key: GXAMTAGCMWNSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione” belongs to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides . These are important biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The parent compound of isoindole-1,3-dione derivatives has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindole-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Synthesis and Molecular Structure

  • A related compound, N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, was synthesized using a similar chemical structure. This study highlighted the molecular structure and packing, which are stabilized by intramolecular hydrogen-bonding and interactions, demonstrating the structural characteristics of such compounds (Wang, Jian, & Liu, 2008).

Medicinal Chemistry

  • The cardioprotective activity of related 2-arylimino-1,3-thiazole derivatives was studied. These compounds showed moderate to high cardioprotective effects in vitro, suggesting potential medicinal applications for structurally similar compounds (Drapak et al., 2019).

Antimicrobial Properties

  • Derivatives of 1,3-thiazolidine-2,4-dione, which shares a structural similarity, have been synthesized and shown to possess antibacterial and antifungal activities. This indicates potential antimicrobial applications for compounds with related structures (Jat, Salvi, Talesara, & Joshi, 2006).

Synthetic Methodologies

  • Efficient synthesis methods for related compounds, like 2-phenylaminomethyl-isoindole-1,3-dione derivatives, were developed, highlighting the synthetic versatility of these compounds. This could be relevant for the synthesis of 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione (Sena et al., 2007).

Antibacterial Activity

  • Alkoxy isoindole-1,3-diones, structurally similar to the compound , have been synthesized and tested for antibacterial properties. This indicates potential applications in developing antibacterial agents (Ahmed et al., 2006).

properties

IUPAC Name

2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-5-8-7-19-11(15-8)6-16-12(17)9-3-1-2-4-10(9)13(16)18/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMTAGCMWNSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 6
2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.